molecular formula C8H10BrNOS B1285122 5-bromo-N-propylthiophene-2-carboxamide CAS No. 908494-85-9

5-bromo-N-propylthiophene-2-carboxamide

Cat. No. B1285122
M. Wt: 248.14 g/mol
InChI Key: YRLNOXHJFHHLRC-UHFFFAOYSA-N
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Description

5-Bromo-N-propylthiophene-2-carboxamide is a compound that belongs to the family of thiophene carboxamides. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The bromine atom and propyl side chain on the thiophene ring influence the compound's reactivity and physical properties, making it a potential candidate for further chemical modifications and biological evaluations .

Synthesis Analysis

The synthesis of thiophene derivatives often involves lithiation reactions, as demonstrated in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. This compound was synthesized through a multi-step process starting from thiophene, involving successive direct lithiations and a bromination reaction. The overall yield of this synthesis was reported to be 47%, indicating a moderately efficient synthetic route . Although the exact synthesis of 5-bromo-N-propylthiophene-2-carboxamide is not detailed in the provided papers, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed through various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths, angles, and molecular packing . These techniques are essential for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including Suzuki cross-coupling, which is a powerful tool for creating new carbon-carbon bonds. For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via Suzuki cross-coupling reactions, demonstrating the versatility of thiophene carboxamides in forming diverse molecular architectures . The presence of a bromine atom in 5-bromo-N-propylthiophene-2-carboxamide makes it a suitable candidate for further functionalization through similar cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the photophysical properties and DFT studies of N-arylthiazole-5-carboxamides revealed proper absorption and fluorescence properties, which are important for applications in optoelectronic devices . Similarly, the electronic and nonlinear optical properties of thiophene-based derivatives were investigated through DFT calculations, providing insights into their reactivity and stability . These properties are crucial for understanding the behavior of 5-bromo-N-propylthiophene-2-carboxamide in various environments and potential applications.

Scientific Research Applications

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound is synthesized for the purpose of creating functionalized derivatives of thiophene, which have contributed to the growth of materials chemistry . These derivatives have shown promising developments towards new technologies in electronics .
  • Methods of Application or Experimental Procedures : The synthesis of this compound involves three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .
  • Results or Outcomes : The overall yield of this four-step protocol starting from thiophene was 47% . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

properties

IUPAC Name

5-bromo-N-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLNOXHJFHHLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589326
Record name 5-Bromo-N-propylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-propylthiophene-2-carboxamide

CAS RN

908494-85-9
Record name 5-Bromo-N-propylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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